molecular formula C18H18F4N2O3 B4776819 N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Cat. No. B4776819
M. Wt: 386.3 g/mol
InChI Key: QOXLJQATXNQSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFP-furamide and is synthesized using a specific method.

Mechanism of Action

TFP-furamide acts as a selective antagonist for certain GPCRs, which are involved in various physiological processes such as neurotransmission, hormone regulation, and immune response. TFP-furamide binds to the GPCR and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological response mediated by the receptor.
Biochemical and Physiological Effects:
TFP-furamide has been shown to have various biochemical and physiological effects, depending on the specific GPCR it targets. For example, TFP-furamide has been shown to inhibit the release of certain neurotransmitters such as dopamine and acetylcholine. TFP-furamide has also been shown to modulate the activity of certain immune cells, leading to an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFP-furamide is its selectivity for certain GPCRs, which allows for specific targeting of these receptors in lab experiments. TFP-furamide also has high potency, which means that low concentrations can be used in experiments. However, one limitation of TFP-furamide is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of TFP-furamide in scientific research. One direction is the development of new TFP-furamide derivatives with improved selectivity and potency for specific GPCRs. Another direction is the application of TFP-furamide in the study of GPCR signaling pathways in disease states such as cancer and neurodegenerative disorders. Finally, TFP-furamide may be used as a tool for the development of new drugs targeting GPCRs, which are important targets for the treatment of various diseases.

Scientific Research Applications

TFP-furamide has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. In neuroscience, TFP-furamide has been used as a tool to study the function of G protein-coupled receptors (GPCRs) in the brain. In pharmacology, TFP-furamide has been used to identify and characterize novel ligands for GPCRs. In drug discovery, TFP-furamide has been used as a lead compound for the development of new drugs targeting GPCRs.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N2O3/c1-24-6-4-10(5-7-24)23-18(25)14-3-2-11(27-14)9-26-17-15(21)12(19)8-13(20)16(17)22/h2-3,8,10H,4-7,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXLJQATXNQSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpiperidin-4-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(1-methyl-4-piperidinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.